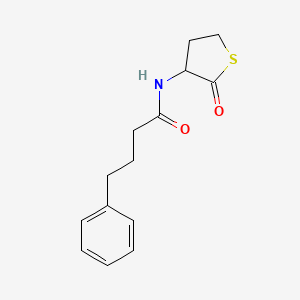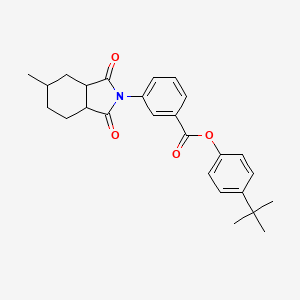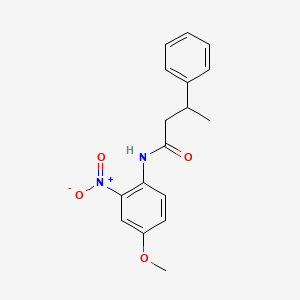
1-(1-ethylcyclopentyl)-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-ol hydrochloride
描述
1-(1-ethylcyclopentyl)-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-ol hydrochloride, also known as SNC80, is a selective agonist of the delta-opioid receptor. It was first synthesized in the mid-1990s by a team of researchers led by Dr. Philip Portoghese at the University of Minnesota. Since then, SNC80 has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, and potential applications in medicine and research.
作用机制
1-(1-ethylcyclopentyl)-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-ol hydrochloride selectively binds to the delta-opioid receptor, which is found in the brain and spinal cord. When it binds to this receptor, it activates a signaling pathway that leads to the release of endogenous opioids, such as enkephalins. These opioids then bind to other receptors in the brain and spinal cord, producing analgesic and other effects.
Biochemical and Physiological Effects
In addition to its analgesic effects, this compound has been shown to produce a range of other biochemical and physiological effects. These include modulation of the immune system, regulation of body temperature, and modulation of the release of neurotransmitters such as dopamine and serotonin. This compound has also been shown to produce antidepressant-like effects in animal models.
实验室实验的优点和局限性
One advantage of using 1-(1-ethylcyclopentyl)-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-ol hydrochloride in lab experiments is its selectivity for the delta-opioid receptor. This allows researchers to study the specific effects of delta-opioid receptor activation without the confounding effects of other opioid receptors. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several potential future directions for research on 1-(1-ethylcyclopentyl)-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-ol hydrochloride. One area of interest is the development of novel delta-opioid receptor agonists that are more potent and have longer half-lives than this compound. Another area of interest is the study of the role of delta-opioid receptor activation in the regulation of mood and behavior. Finally, there is interest in the development of delta-opioid receptor agonists as potential treatments for addiction and other neuropsychiatric disorders.
科学研究应用
1-(1-ethylcyclopentyl)-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-ol hydrochloride has been used extensively in scientific research to study the delta-opioid receptor and its role in pain management, addiction, and other physiological processes. One study found that this compound was effective in reducing pain in rats without producing the side effects associated with traditional opioid drugs. Another study showed that this compound could reduce the reinforcing effects of cocaine in rats, suggesting that it may have potential as a treatment for drug addiction.
属性
IUPAC Name |
1-(1-ethylcyclopentyl)-1-phenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO.ClH/c1-2-20(13-6-7-14-20)21(23,19-11-4-3-5-12-19)15-10-18-22-16-8-9-17-22;/h3-5,11-12,23H,2,6-9,13-14,16-18H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYXWBOPDYLRJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC1)C(C#CCN2CCCC2)(C3=CC=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-4'-hydroxybiphenyl-3-carboxamide](/img/structure/B3981030.png)



![4-[bis(2-hydroxyethyl)amino]-1-cyclohexyl-1-phenyl-2-butyn-1-ol hydrochloride](/img/structure/B3981063.png)



![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B3981087.png)
![N~2~-(2-fluorophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3981091.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3981106.png)

